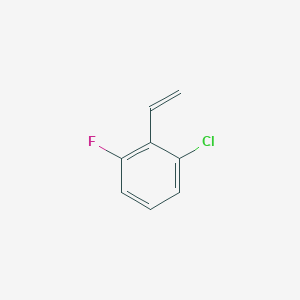

2-Chloro-6-fluorostyrene

Vue d'ensemble

Description

2-Chloro-6-fluorostyrene is an organic compound with the molecular formula C8H6ClF It is a derivative of styrene, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 2 and 6 positions, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorostyrene typically involves the halogenation of styrene derivatives. One common method is the chlorination and fluorination of styrene under controlled conditions. For instance, 2-Chloro-6-fluorobenzaldehyde can be synthesized by chlorinating 2-chloro-6-fluorotoluene under illumination, followed by further chemical reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-6-fluorostyrene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.

Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group on the aromatic ring with a nucleophile.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2), sulfuric acid (H2SO4), and nitric acid (HNO3) are commonly used under acidic conditions.

Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield 2-chloro-6-fluoro-4-bromostyrene.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

2-Chloro-6-fluorostyrene serves as a crucial building block in organic synthesis. It is utilized to create more complex compounds through various chemical reactions, including:

- Electrophilic Aromatic Substitution: This reaction allows for the introduction of different electrophiles into the aromatic ring, expanding the diversity of synthesized compounds.

- Nucleophilic Aromatic Substitution: The presence of the chlorine atom makes the compound susceptible to nucleophilic attack, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.

These reactions are fundamental in developing pharmaceuticals, agrochemicals, and specialty chemicals.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. Studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The halogen substituents enhance lipophilicity and membrane permeability, facilitating their action against microbial cells .

Anticancer Activity

The compound's derivatives have been investigated for anticancer properties. Specific studies highlight its ability to induce apoptosis in cancer cell lines, demonstrating significant cytotoxic effects. The mechanism appears to involve generating reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

HIV-1 Inhibition

Notably, some derivatives of this compound have shown potent inhibitory effects against HIV-1 reverse transcriptase. These compounds could serve as lead structures for developing new antiviral therapies targeting HIV .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in producing specialty chemicals and advanced materials. Its unique properties make it suitable for creating fluorinated polymers with enhanced thermal stability and chemical resistance. These materials find applications in electronics, coatings, and packaging industries.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing various derivatives of this compound aimed at enhancing antimicrobial activity. The derivatives were tested against multiple bacterial strains, revealing that specific substitutions significantly improved efficacy. This research underscores the compound's potential in developing new antibiotics.

Case Study 2: Anticancer Research

In another investigation, researchers explored the anticancer properties of this compound derivatives on different cancer cell lines. Results indicated that certain compounds induced apoptosis more effectively than standard treatments, suggesting a promising avenue for future cancer therapies.

Mécanisme D'action

The mechanism of action of 2-Chloro-6-fluorostyrene in chemical reactions involves the interaction of its aromatic ring with various reagents. In electrophilic aromatic substitution, the electron-rich aromatic ring reacts with electrophiles, forming a cationic intermediate that stabilizes through resonance . In nucleophilic aromatic substitution, the presence of electron-withdrawing groups facilitates the attack of nucleophiles on the aromatic ring, forming a Meisenheimer complex .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chlorostyrene: Similar in structure but lacks the fluorine atom, resulting in different reactivity and properties.

2-Fluorostyrene: Similar in structure but lacks the chlorine atom, affecting its chemical behavior.

6-Chlorostyrene: The chlorine atom is at a different position, leading to variations in reactivity.

Uniqueness

2-Chloro-6-fluorostyrene is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This dual substitution enhances its reactivity in both electrophilic and nucleophilic aromatic substitution reactions, making it a versatile compound for various applications in research and industry.

Activité Biologique

2-Chloro-6-fluorostyrene is an organic compound with the molecular formula . It is a derivative of styrene, characterized by the substitution of chlorine and fluorine atoms at the 2 and 6 positions of the aromatic ring, respectively. This unique substitution pattern enhances its chemical reactivity and biological activity, making it a compound of interest in various scientific fields, particularly in medicinal chemistry and materials science.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity . For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The presence of halogen substituents is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their action against microbial cells.

Anticancer Activity

In addition to antimicrobial properties, this compound derivatives have been investigated for their anticancer properties . A specific study highlighted the compound's ability to induce apoptosis in cancer cell lines, demonstrating significant cytotoxic effects. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

HIV-1 Inhibition

A significant finding in the study of this compound derivatives is their activity against HIV-1 . Compounds such as 2-chloro-6-fluoro-alkylthio-benzylpyrimidinones have shown potent inhibitory effects on HIV-1 reverse transcriptase, with some derivatives exhibiting activity in the picomolar range against wild-type HIV-1. This suggests that these compounds could serve as lead structures for developing new antiviral therapies targeting HIV .

The biological activity of this compound can be attributed to its electrophilic nature , allowing it to interact effectively with biological macromolecules such as proteins and nucleic acids. The dual halogen substitution enhances its reactivity in electrophilic aromatic substitution reactions, which may facilitate interactions with cellular targets .

Study on Antimicrobial Activity

A study conducted by Al Ani et al. (2014) explored the antimicrobial efficacy of various substituted styrenes, including this compound. The results demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess inhibition zones, revealing that the presence of halogen substituents contributed to increased antimicrobial potency compared to unsubstituted analogs.

Research on Anticancer Effects

In a detailed investigation into the anticancer properties, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines (e.g., MCF-7 breast cancer cells). The study employed MTT assays to quantify cell viability post-treatment. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity at relatively low concentrations .

HIV-1 Reverse Transcriptase Inhibition Study

A pivotal research effort focused on the inhibitory effects of this compound derivatives on HIV-1 reverse transcriptase. The study utilized enzyme assays to measure inhibition rates and found that certain derivatives displayed high selectivity and potency against both wild-type and mutant strains of HIV-1. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the benzyl position significantly influenced antiviral activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Chlorostyrene | Lacks fluorine; lower reactivity | Moderate antimicrobial properties |

| 2-Fluorostyrene | Lacks chlorine; different reactivity | Limited anticancer properties |

| 6-Chlorostyrene | Chlorine at different position | Variable biological activities |

| This compound | Unique dual substitution; enhanced reactivity | Significant antimicrobial and anticancer properties; potent HIV inhibitor |

The presence of both chlorine and fluorine atoms in this compound contributes to its enhanced biological activities compared to its counterparts.

Propriétés

IUPAC Name |

1-chloro-2-ethenyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJOXVRGPDLFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479215 | |

| Record name | 2-chloro-6-fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196862-01-8 | |

| Record name | 2-chloro-6-fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.